chemical structure and molecular weight of tert-Butyl 2-bromo-5-ethoxybenzoate
chemical structure and molecular weight of tert-Butyl 2-bromo-5-ethoxybenzoate
An In-Depth Technical Guide to tert-Butyl 2-bromo-5-ethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. Tert-Butyl 2-bromo-5-ethoxybenzoate is a prime example of such a scaffold, deliberately functionalized to offer both stability and versatile reactivity. Its structure incorporates a tert-butyl ester, a robust protecting group for the carboxylic acid, and an aryl bromide, a key handle for sophisticated cross-coupling reactions. This combination makes it a valuable intermediate for researchers and drug development professionals engaged in the synthesis of novel chemical entities. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its strategic applications.
Physicochemical and Structural Properties
The fundamental characteristics of a synthetic building block dictate its handling, reactivity, and analytical profile. Tert-Butyl 2-bromo-5-ethoxybenzoate is a substituted aromatic compound whose properties are summarized below.
Key Data Summary
| Property | Value | Reference |
| CAS Number | 2748444-42-8 | [1] |
| Molecular Formula | C₁₃H₁₇BrO₃ | [1] |
| Molecular Weight | 301.18 g/mol | [1] |
| IUPAC Name | tert-butyl 2-bromo-5-ethoxybenzoate | |
| SMILES | O=C(OC(C)(C)C)C1=CC(OCC)=CC=C1Br | [1] |
Chemical Structure
The molecule's architecture is central to its utility. The ortho-bromo substituent electronically influences the benzene ring and provides a site for metal-catalyzed cross-coupling. The para-ethoxy group further modulates the ring's electronics, while the sterically hindered tert-butyl ester protects the carboxylate functionality.
Caption: Chemical structure of tert-Butyl 2-bromo-5-ethoxybenzoate.
Strategic Importance in Synthesis
The utility of this molecule stems from the orthogonal nature of its primary functional groups: the tert-butyl ester and the aryl bromide.
The Role of the Tert-Butyl Ester
The tert-butyl group serves as a highly effective protecting group for the carboxylic acid.[2] Its significant steric bulk physically shields the carbonyl carbon from attack by a wide range of nucleophiles and reducing agents, allowing chemists to perform extensive modifications on other parts of the molecule without unintended reactions at the carboxylate.[3] Deprotection is typically achieved under acidic conditions, often with trifluoroacetic acid (TFA), which cleanly liberates the carboxylic acid while leaving most other functional groups intact.[2]
The Utility of the Aryl Bromide
The carbon-bromine (C-Br) bond on the aromatic ring is a cornerstone of modern cross-coupling chemistry. It is a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
This reactivity makes tert-Butyl 2-bromo-5-ethoxybenzoate a valuable building block for introducing a substituted benzoate moiety into a larger molecular framework, a common strategy in the synthesis of pharmaceuticals.
Synthetic Protocol
The synthesis of tert-Butyl 2-bromo-5-ethoxybenzoate is most logically achieved in a two-step sequence starting from the commercially available 3-ethoxybenzoic acid. This pathway ensures high selectivity and employs modern, efficient reaction conditions.
Overall Synthetic Workflow
Caption: Two-step synthesis of tert-Butyl 2-bromo-5-ethoxybenzoate.
Step 1: Synthesis of 2-bromo-5-ethoxybenzoic acid (Precursor)
The first step involves the selective bromination of 3-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director. Due to steric hindrance from the carboxylic acid at the other ortho position, bromination occurs selectively at the para position relative to the ethoxy group (ortho to the carboxylic acid). This transformation is analogous to the well-documented bromination of 3-methoxybenzoic acid.[4][5][6]
Causality: The use of a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid provides a controlled source of electrophilic bromine (Br⁺), which is necessary for the electrophilic aromatic substitution reaction on the electron-rich benzene ring.
Step 2: Tert-Butylation of 2-bromo-5-ethoxybenzoic acid (Core Protocol)
This protocol details a modern, safe, and highly efficient method for the tert-butylation of the carboxylic acid, adapted from advanced methodologies in organic synthesis.[7][8][9]
Causality: This procedure utilizes catalytic bis(trifluoromethanesulfonyl)imide (Tf₂NH), a superacid catalyst, in tert-butyl acetate (t-BuOAc). Tf₂NH is exceptionally effective at protonating the carboxylic acid, making it highly electrophilic and susceptible to attack by t-BuOAc, which serves as both the solvent and the tert-butyl source. This method avoids the use of hazardous reagents like perchloric acid and often proceeds much faster and in higher yields than traditional methods.[3][7]
Experimental Protocol:
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Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-ethoxybenzoic acid (1.0 eq).
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Solvent/Reagent Addition: Add tert-butyl acetate (t-BuOAc) to the flask to form a 0.1 M solution (e.g., for 1 mmol of acid, use 10 mL of t-BuOAc).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the bis(trifluoromethanesulfonyl)imide (Tf₂NH) catalyst (e.g., 5 mol%) in a small amount of anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Slowly add the Tf₂NH solution dropwise to the stirring suspension at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution may occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final, pure tert-Butyl 2-bromo-5-ethoxybenzoate.
Applications in Drug Development
The strategic placement of the functional groups in tert-Butyl 2-bromo-5-ethoxybenzoate makes it a highly relevant scaffold in drug discovery programs.
-
Scaffold for Library Synthesis: The aryl bromide serves as an anchor point for diversification. By employing various cross-coupling reactions, chemists can rapidly generate a library of analogues, each with a different substituent at the 2-position, to explore the structure-activity relationship (SAR) of a lead compound.
-
Modulation of Pharmacokinetic Properties: The tert-butyl group is not only a protecting group but also a lipophilic and sterically bulky moiety. Its incorporation can influence a drug candidate's metabolic stability by shielding adjacent functional groups from enzymatic degradation.[10] Furthermore, its lipophilicity can impact cell membrane permeability and oral bioavailability.[10]
-
Bioisostere and Analogue Synthesis: This building block is an intermediate for creating analogues of known bioactive molecules. For instance, the related compound 2-bromo-5-methoxybenzoic acid is a key intermediate in the synthesis of Urolithin A, an intestinal metabolite with potential benefits in mitochondrial health and muscle function.[4] By analogy, tert-Butyl 2-bromo-5-ethoxybenzoate can be used to synthesize ethyl ether analogues of such compounds to fine-tune their pharmacological profiles.
Conclusion
Tert-Butyl 2-bromo-5-ethoxybenzoate is more than a simple chemical; it is a strategically designed tool for chemical innovation. Its combination of a stable protecting group and a versatile reactive handle provides researchers with a reliable and efficient means to construct complex molecules. The robust synthetic protocols available for its preparation, coupled with its wide-ranging applicability in medicinal chemistry, solidify its position as a valuable intermediate in the pipeline of drug discovery and development.
References
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
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MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]
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